S 14506

Übersicht

Beschreibung

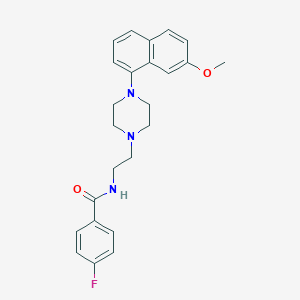

S 14506 is a benzamide derivative obtained by the formal condensation of the carboxy group of 4-fluorobenzoic acid with the primary amino group of 2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethylamine . This compound is known for its high potency as a selective 5-HT1A receptor full agonist, making it a significant molecule in the field of neuropharmacology .

Wirkmechanismus

Target of Action

S 14506, also known as UNII-YVO8LE53MI, J485.975H, S-14506, YVO8LE53MI, or 4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide, primarily targets the 5-HT1A receptor , 5-HT2C receptor , and D2 receptor . The 5-HT1A and 5-HT2C receptors are types of serotonin receptors, while the D2 receptor is a type of dopamine receptor .

Mode of Action

This compound acts as an agonist at the 5-HT1A and 5-HT2C receptors, meaning it binds to these receptors and activates them . It also displays dopamine antagonist properties by blocking dopamine D2 receptors .

Biochemical Pathways

The activation of 5-HT1A and 5-HT2C receptors by this compound can affect various biochemical pathways related to serotonin signaling . The blocking of D2 receptors can influence dopamine signaling pathways . .

Result of Action

The activation of 5-HT1A and 5-HT2C receptors and the blocking of D2 receptors by this compound can lead to various molecular and cellular effects. For instance, this compound has been suggested to have potential for the research of anxiolytic agents . This is likely due to its ability to modulate serotonin and dopamine signaling, neurotransmitters that play key roles in mood regulation .

Biochemische Analyse

Biochemical Properties

S 14506 interacts with the serotonin 5-HT1A receptor and the dopamine D2 receptor . It stimulates GTPase activity in HEK293 cell membranes expressing 5-HT1A-Gαi1 or 5-HT1A-Gαo1 fusion proteins in a concentration-dependent manner . The nature of these interactions involves binding to the receptors, which can influence the activity of these proteins and potentially alter biochemical reactions within the cell .

Cellular Effects

The effects of this compound on cells are primarily related to its interaction with the 5-HT1A and D2 receptors. By acting as an agonist at these receptors, this compound can influence cell signaling pathways, potentially affecting gene expression and cellular metabolism

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interactions with the 5-HT1A and D2 receptors . As an agonist, it can activate these receptors, potentially leading to changes in gene expression and alterations in cellular function

Vorbereitungsmethoden

The synthesis of S 14506 involves the following steps:

Condensation Reaction: The carboxy group of 4-fluorobenzoic acid is condensed with the primary amino group of 2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethylamine.

Reaction Conditions: The reaction typically requires a dehydrating agent to facilitate the condensation process.

Industrial Production: Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

S 14506 undergoes various chemical reactions:

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted benzene ring.

Common Reagents and Conditions: The reactions often require specific solvents, temperatures, and catalysts to proceed efficiently.

Major Products: The major products formed depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

Psychiatric Disorders

S-14506 has been investigated for its potential use in treating psychiatric disorders such as depression and anxiety. Its agonistic action at the 5-HT1A receptor is believed to contribute to anxiolytic-like effects in animal models. For instance, studies have demonstrated that S-14506 reduces immobility time in forced swim tests in rats, indicating potential antidepressant activity .

Neuropharmacology

Research has indicated that S-14506 works synergistically with D2 receptor antagonists, enhancing its efficacy in models of psychosis and depression. This combination may improve therapeutic outcomes in conditions like schizophrenia, where both serotonin and dopamine pathways are implicated .

Imaging Studies

S-14506 has been labeled with tritium for use as a radioligand in positron emission tomography (PET) imaging studies. This application allows for the visualization of 5-HT1A receptor distribution and density in vivo, facilitating research into neuropsychiatric disorders and their treatment .

Dependence Potential Assessment

Studies assessing the dependence potential of S-14506 have shown that it is devoid of dependence liabilities, making it a safer option compared to other psychoactive compounds . This characteristic is crucial for developing medications that minimize the risk of addiction.

Case Study 1: Animal Model of Depression

In a controlled study involving Sprague-Dawley rats, S-14506 was administered at varying doses (0.0025 to 0.63 mg/kg). The results indicated a dose-dependent increase in punished responding in a pigeon conflict procedure, suggesting anxiolytic properties that could translate into human applications .

Case Study 2: Neuroimaging Application

A study utilized tritium-labeled S-14506 to assess receptor binding in mouse models. The findings highlighted significant receptor occupancy in brain regions associated with mood regulation, providing insights into its mechanism of action as an antidepressant .

Vergleich Mit ähnlichen Verbindungen

S 14506 can be compared with other similar compounds:

Biologische Aktivität

S 14506 is a novel chemical compound recognized for its significant biological activity, primarily as an agonist of the serotonin receptor subtype 5-HT1A. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

This compound selectively binds to the 5-HT1A receptor with high affinity, demonstrating a competitive binding profile. The compound exhibits a binding affinity (Ki values) for various receptors as follows:

| Receptor | Ki (nM) |

|---|---|

| 5-HT1A | 0.98 |

| 5-HT1B | 281.8 |

| 5-HT1C | 31.6 |

| 5-HT2 | 229 |

| 5-HT3 | >1000 |

| Dopamine D2 | 4.57 |

These values indicate that this compound has a preferential binding to the 5-HT1A receptor compared to other serotonin receptor subtypes and the dopamine receptor, which may contribute to its pharmacological effects .

Biological Effects

In Vitro Studies:

this compound has been shown to stimulate GTPase activity in HEK293 cell membranes expressing fusion proteins of the 5-HT1A receptor, indicating its role in activating intracellular signaling pathways associated with serotonin signaling .

In Vivo Studies:

The compound has demonstrated notable effects in animal models:

- Forced Swim Test: this compound significantly reduces immobility time in rats, suggesting potential antidepressant or anxiolytic effects. The minimum effective dose (MED) identified was as low as 0.01 mg/kg .

- Pigeon Conflict Procedure: In this behavioral model, this compound increased punished responding, further indicating anxiolytic-like activity at doses ranging from 0.0025 to 0.63 mg/kg .

Case Studies and Research Findings

Several studies have explored the therapeutic implications of this compound:

- Anxiolytic Activity: A study demonstrated that this compound's ability to enhance punished responding in pigeons correlates with reduced anxiety-like behavior, supporting its potential use in treating anxiety disorders .

- Antidepressant Properties: The reduction of immobility time in forced swim tests aligns with findings from other serotonergic compounds, suggesting that this compound may be effective in managing depressive symptoms .

- Comparative Analysis: In a comparative study involving various serotonin agonists, this compound exhibited superior efficacy and selectivity for the 5-HT1A receptor over other tested compounds, highlighting its potential as a lead candidate for further development .

Eigenschaften

IUPAC Name |

4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN3O2/c1-30-21-10-7-18-3-2-4-23(22(18)17-21)28-15-13-27(14-16-28)12-11-26-24(29)19-5-8-20(25)9-6-19/h2-10,17H,11-16H2,1H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMQODYDAUKKEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2N3CCN(CC3)CCNC(=O)C4=CC=C(C=C4)F)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9043986 | |

| Record name | S 14506 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135722-25-7 | |

| Record name | 4-Fluoro-N-[2-[4-(7-methoxy-1-naphthalenyl)-1-piperazinyl]ethyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135722-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-14506 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135722257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S 14506 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-14506 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVO8LE53MI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.